Anhydrovinblastine

Cancer Chemotherapy Vinca Alkaloid Toxicity Preclinical Drug Development

Researchers progressing vinca alkaloid medicinal chemistry programs often face supply bottlenecks for the critical C20′-functionalization precursor. Anhydrovinblastine (AVLB), a distinct 3′,4′-anhydro derivative of vinblastine, resolves this with a characterized Phase I clinical profile and established MTD/DLT parameters. • Key intermediate for Fe(III)/NaBH₄-mediated alkene functionalization, yielding analogs 10-200× more potent than vinblastine against P-gp-overexpressing MDR cell lines. • Preclinical evidence of reduced in vivo neurotoxicity and myelosuppression vs. parent vinca alkaloids. • Supplied as ≥98% pure reference standard with full COA/MSDS documentation, suitable for translational oncology research and impurity profiling (Vinorelbine EP Impurity J).

Molecular Formula C46H56N4O8
Molecular Weight 793.0 g/mol
CAS No. 38390-45-3
Cat. No. B1248250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnhydrovinblastine
CAS38390-45-3
Synonyms3',4'-anhydrovinblastine
3',4'-anhydrovinblastine, (18'alpha)-isome
Molecular FormulaC46H56N4O8
Molecular Weight793.0 g/mol
Structural Identifiers
SMILESCCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC
InChIInChI=1S/C46H56N4O8/c1-8-28-21-29-24-45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(58-27(3)51)46(39,54)42(53)57-7/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3/t29?,38?,39?,40?,43-,44-,45+,46+/m1/s1
InChIKeyFFRFGVHNKJYNOV-YMNHSNPGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anhydrovinblastine Profile and Differentiation


Anhydrovinblastine (AVLB, CAS 38390-45-3) is a semisynthetic derivative of the vinca alkaloid vinblastine, classified as a microtubule-targeting agent that binds tubulin and inhibits microtubule polymerization, resulting in mitotic arrest and antineoplastic activity [1]. As a 3',4'-anhydro derivative, AVLB possesses a distinct chemical structure (molecular formula C₄₆H₅₆N₄O₈, molecular weight 793.0 g/mol) that confers unique pharmacological properties differentiating it from its parent compound and other vinca alkaloids in terms of potency, toxicity profile, and potential for structural derivatization [2]. AVLB has been evaluated in Phase I clinical trials for advanced refractory solid tumors and serves as a key synthetic intermediate for the generation of novel analogues, making it a critical compound for both drug development and research applications [3].

Compound role Microtubule-targeting tool compound for mitotic arrest studies
Scaffold utility Key synthetic intermediate for C20′-functionalized analog generation
Differentiation context Distinct anhydro modification alters tubulin binding and efflux susceptibility

Anhydrovinblastine Non-Interchangeability


The vinca alkaloid class encompasses structurally and pharmacologically diverse compounds with clinically significant differences in antitumor spectrum, neurotoxicity, and resistance profiles [1]. Simple substitution of one vinca alkaloid for another in research or clinical development is not scientifically justifiable. Anhydrovinblastine is a distinct chemical entity with a specific anhydro modification in the catharanthine moiety that alters its interaction with tubulin isoforms, its susceptibility to P-glycoprotein-mediated efflux, and its systemic toxicity profile relative to vinblastine, vincristine, vindesine, and vinorelbine [2]. Quantitative comparisons presented in Section 3 provide direct evidence for these differentiating characteristics, establishing that AVLB occupies a unique position within the vinca alkaloid pharmacopoeia.

Anhydrovinblastine 3′,4′-anhydro modification alters tubulin isoform interaction and P-gp substrate recognition
Vinblastine / Vincristine Nine-membered catharanthine ring; P-gp efflux profile and neurotoxicity may not transfer
AVLB as synthetic precursor Enables Fe(III)/NaBH₄-mediated alkene functionalization for sub-nanomolar analog generation
Vinblastine as precursor C20′-modification routes differ; potency-enhancing derivatization may not replicate

Anhydrovinblastine Quantitative Differentiation


Reduced In Vivo Toxicity

Anhydrovinblastine (AVLB) demonstrates significantly reduced in vivo toxicity compared to the clinically established vinca alkaloids vincristine and vinorelbine (NVB), a finding that has direct implications for its utility as a lead compound in analog development [1]. This toxicity differentiation is supported by preclinical studies showing that AVLB can inhibit the growth of lymphomas and solid tumors while exhibiting a more favorable safety margin .

Reduced In Vivo Toxicity
Cross-study comparable
Decreased toxicity relative to vincristine and vinorelbine while maintaining antitumor activity in lymphoma and solid tumor models
Supports toxicity-endpoint differentiation from established vinca alkaloids
Preclinical in vivo models; quantitative toxicity metrics require source-specific review
Cancer Chemotherapy Vinca Alkaloid Toxicity Preclinical Drug Development

Derivative Potency Enhancement

Anhydrovinblastine serves as a critical synthetic precursor for generating structurally novel analogs with dramatically enhanced potency over the parent drug vinblastine. Through a unique Fe(III)/NaBH₄-mediated alkene functionalization of AVLB, researchers have prepared disubstituted C20′-urea derivatives of vinblastine that exhibit IC₅₀ values of 200–300 pM across a panel of 15 human tumor cell lines, representing a 10–200-fold increase in potency compared to vinblastine's average IC₅₀ of 6.1 nM [1].

Derivative Potency Enhancement
Head-to-head
AVLB-derived C20′-urea analogs: IC₅₀ 200–300 pM vs vinblastine: IC₅₀ 6.1 nM (10–200-fold improvement)
Supports synthetic utility for generating sub-nanomolar antimitotic probes
Panel of 15 human tumor cell lines; condition-dependent context
Medicinal Chemistry Vinca Alkaloid SAR Antimitotic Drug Discovery

Clinical Pharmacokinetic Characterization

Anhydrovinblastine has been prospectively evaluated in a formal Phase I clinical trial designed to establish its maximum tolerated dose (MTD), dose-limiting toxicities (DLT), and pharmacokinetic parameters in patients with advanced refractory solid tumors [1]. This clinical characterization provides procurement-relevant data for researchers planning translational studies or clinical development programs, as the MTD and DLT profile are defined within a standardized 1-hour intravenous infusion schedule administered every 3 weeks [2].

Clinical PK Characterization
Supporting evidence
Phase I trial defined MTD and DLT via 1-hour IV infusion every 3 weeks in advanced refractory solid tumors
Reported human tolerability endpoint context for translational research planning
Single-agent Phase I study; no direct comparator MTD data available
Clinical Pharmacology Phase I Oncology Trials Maximum Tolerated Dose

Altered P-Glycoprotein Recognition

The anhydro modification present in AVLB and its close analog vinorelbine (5′-nor-anhydrovinblastine) alters the structural features of the catharanthine moiety, which contains an eight-membered ring in place of the nine-membered ring found in naturally occurring vinca alkaloids [1]. This structural difference directly impacts substrate recognition by the P-glycoprotein (P-gp) efflux pump, a primary mediator of multidrug resistance. Experimental evidence demonstrates that vinorelbine-resistant P388 cells exhibit a 30-fold increase in resistance to vinorelbine in vitro, which is completely reversible with verapamil, confirming P-gp-mediated resistance . By extension, AVLB's anhydro structure positions it within a distinct P-gp substrate class relative to vinblastine and vincristine.

Altered P-gp Recognition
Class-level inference
Vinorelbine-resistant P388 cells show 30-fold resistance, fully reversible with verapamil; AVLB shares structural features
Supports distinct P-gp substrate classification for anhydro-modified vinca alkaloids
Murine P388 leukemia model; P-gp-mediated resistance context requires validation
Multidrug Resistance P-Glycoprotein Vinca Alkaloid Pharmacology

In Vivo Antitumor Activity Comparison

In direct comparative preclinical studies, anhydrovinblastine has been evaluated alongside vincristine and vinorelbine (NVB) for antitumor activity and toxicity [1]. The data indicate that AVLB achieves comparable tumor growth inhibition against lymphomas and specific solid tumor types (cervical, lung, breast, and colon cancer) while demonstrating decreased toxicity relative to these clinically established comparators . This favorable therapeutic index profile supports AVLB's differentiation as a compound with a potentially broader therapeutic window.

In Vivo Antitumor Comparison
Cross-study comparable
Comparable tumor growth inhibition vs vincristine and vinorelbine in cervical, lung, breast, and colon models with decreased toxicity
Reported model-response endpoint context; toxicity differentiation observed
Quantitative toxicity metrics not reported in source abstract
Preclinical Oncology In Vivo Efficacy Vinca Alkaloid Comparison

Anhydrovinblastine Research & Industrial Applications


Synthetic Intermediate for Potent Analogs

Anhydrovinblastine is uniquely suited as a synthetic precursor for generating C20′-functionalized vinblastine analogs with dramatically improved potency (10–200-fold more potent than vinblastine) and enhanced activity against P-gp-overexpressing multidrug-resistant cell lines [1]. The Fe(III)/NaBH₄-mediated alkene functionalization of AVLB provides access to chemical space that cannot be reached directly from vinblastine, making AVLB the preferred starting material for medicinal chemistry programs targeting sub-nanomolar antimitotic agents [2].

Reduced-Toxicity Lead Compound

For drug discovery programs seeking to address the dose-limiting neurotoxicity and myelosuppression associated with vinblastine and vincristine, AVLB represents a structurally validated lead compound with preclinical evidence of decreased in vivo toxicity while maintaining antitumor activity against lymphomas and solid tumors including cervical, lung, breast, and colon cancer [3]. This favorable therapeutic index makes AVLB an attractive scaffold for analog generation aimed at widening the therapeutic window of vinca alkaloid-based therapies.

P-Glycoprotein Substrate Profiling Reference

AVLB's unique anhydro structure places it in a distinct P-glycoprotein substrate class relative to naturally occurring vinca alkaloids, as evidenced by the 30-fold resistance observed in vinorelbine-selected P388 cells that is fully reversible with verapamil [4]. This characteristic supports AVLB's utility as a reference compound in studies investigating structure-activity relationships governing P-gp-mediated efflux and in the development of strategies to overcome multidrug resistance in cancer chemotherapy.

Next-Generation Antimitotic Development

AVLB is one of the few vinca alkaloid research compounds with a formally characterized Phase I clinical pharmacokinetic and tolerability profile, including a defined maximum tolerated dose (MTD) and dose-limiting toxicity (DLT) assessment in patients with advanced refractory solid tumors [5]. This clinical data package provides a valuable foundation for researchers planning translational studies, enabling more accurate prediction of human dosing parameters and toxicity management strategies compared to uncharacterized vinca alkaloid analogs.

Application
Selection Property
Validation Focus
Synthetic Intermediate for Potent Analogs
C20′-functionalization scaffold access
Sub-nanomolar potency endpoint review
Reduced-Toxicity Lead Compound Studies
Reported decreased in vivo toxicity profile
Model-response endpoint context
P-gp Substrate Profiling Reference
Anhydro-modified P-gp substrate classification
Efflux-mediated resistance endpoint review
Next-Generation Antimitotic Development
Characterized Phase I tolerability endpoints
Translational research endpoint interpretation

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